molecular formula C10F16 B1206606 Perfluoroadamantane CAS No. 69064-33-1

Perfluoroadamantane

Cat. No.: B1206606
CAS No.: 69064-33-1
M. Wt: 424.08 g/mol
InChI Key: FRZFEPXEUZSBLA-UHFFFAOYSA-N
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Description

Perfluoroadamantane is a fully fluorinated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is known for its high thermal stability, chemical inertness, and unique electronic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Perfluoroadamantane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic aromatic substitution (S_NAr) mechanisms .

Common Reagents and Conditions

Common reagents used in reactions with this compound include lithium hexamethyldisilazide (LiHMDS) and other strong nucleophiles. These reactions typically occur under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Major Products Formed

The major products formed from reactions involving this compound are typically fluorinated derivatives with modified electronic properties. These products are often used in the development of advanced materials for electronic and photonic applications .

Properties

IUPAC Name

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F16/c11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZFEPXEUZSBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073612
Record name Tricyclo[3.3.1.13,7]decane, hexadecafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69064-33-1
Record name Perfluoroadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69064-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069064331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[3.3.1.13,7]decane, hexadecafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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